molecular formula C42H52N8O9 B14207859 L-Lysylglycyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid CAS No. 824959-12-8

L-Lysylglycyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid

Katalognummer: B14207859
CAS-Nummer: 824959-12-8
Molekulargewicht: 812.9 g/mol
InChI-Schlüssel: NNCWFIHEMZYJIF-BLRSMAGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Lysylglycyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid is a complex peptide compound composed of several amino acids This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysylglycyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of the next amino acid: The next protected amino acid is coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

L-Lysylglycyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan or phenylalanine residues.

    Reduction: Reduction reactions can modify the peptide bonds or side chains.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or dithiothreitol can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of peptide bonds can yield smaller peptide fragments.

Wissenschaftliche Forschungsanwendungen

L-Lysylglycyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid has several scientific research applications:

    Chemistry: It can be used as a model compound to study peptide synthesis and reactions.

    Biology: It can be used to investigate protein-protein interactions and enzyme-substrate specificity.

    Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs.

    Industry: It can be used in the production of bioactive peptides for various applications, including cosmetics and nutraceuticals.

Wirkmechanismus

The mechanism of action of L-Lysylglycyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Tryptophyl-L-glutamic acid:

    L-Phenylalanyl-L-glutamic acid: Another dipeptide with distinct properties and uses.

Uniqueness

L-Lysylglycyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of novel therapeutics and research tools.

Eigenschaften

CAS-Nummer

824959-12-8

Molekularformel

C42H52N8O9

Molekulargewicht

812.9 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C42H52N8O9/c43-20-10-9-16-30(44)38(54)46-25-36(51)47-35(23-28-24-45-31-17-8-7-15-29(28)31)41(57)50-34(22-27-13-5-2-6-14-27)40(56)49-33(21-26-11-3-1-4-12-26)39(55)48-32(42(58)59)18-19-37(52)53/h1-8,11-15,17,24,30,32-35,45H,9-10,16,18-23,25,43-44H2,(H,46,54)(H,47,51)(H,48,55)(H,49,56)(H,50,57)(H,52,53)(H,58,59)/t30-,32-,33-,34-,35-/m0/s1

InChI-Schlüssel

NNCWFIHEMZYJIF-BLRSMAGHSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)[C@H](CCCCN)N

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)C(CCCCN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.